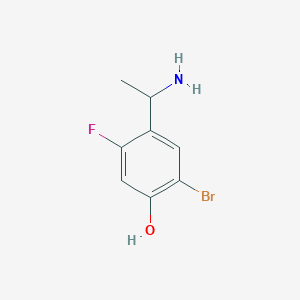

4-(1-Aminoethyl)-2-bromo-5-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H9BrFNO |

|---|---|

Poids moléculaire |

234.07 g/mol |

Nom IUPAC |

4-(1-aminoethyl)-2-bromo-5-fluorophenol |

InChI |

InChI=1S/C8H9BrFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3 |

Clé InChI |

QKRJIETZUUIEMM-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC(=C(C=C1F)O)Br)N |

Origine du produit |

United States |

Structural Significance and Pharmacophore Relevance in Organic Synthesis

In the context of drug design, a pharmacophore is the essential three-dimensional arrangement of atoms or functional groups that is responsible for a drug's biological activity. The specific arrangement of the hydroxyl, amino, bromo, and fluoro groups in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol presents a unique pharmacophore. The amino group can act as a hydrogen bond donor and can be protonated to form ionic interactions, a common feature in many drugs for interacting with biological targets. stereoelectronics.org The phenol (B47542) hydroxyl group can also participate in hydrogen bonding, acting as both a donor and an acceptor. stereoelectronics.org The presence and positions of the halogen atoms further modulate the electronic environment of the aromatic ring, which can influence the compound's binding affinity and metabolic stability.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 1780689-26-0 |

| Molecular Formula | C8H9BrFNO |

| Molecular Weight | 234.07 g/mol |

| Key Functional Groups | Phenol, Amine, Bromo, Fluoro |

This data is compiled from available chemical supplier information. bldpharm.com

Overview of Halogenated Phenols and Aminoethyl Moieties in Synthetic Chemistry

To fully appreciate the chemical nature of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol, it is useful to consider its primary components: the halogenated phenol (B47542) core and the aminoethyl side chain.

Halogenated Phenols:

Phenols and their derivatives are foundational in the production of a vast array of products, including plastics, detergents, and numerous pharmaceutical drugs. wikipedia.org The addition of halogen atoms (like bromine and fluorine) to a phenol ring significantly alters its chemical properties. Halogenation can increase the acidity of the phenolic proton and influence the reactivity of the aromatic ring towards further chemical reactions. wikipedia.org In medicinal chemistry, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of a drug candidate. For instance, halogen atoms can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. They can also block sites of metabolism, thereby prolonging the drug's action in the body. The use of halogenated phenols is also prevalent in the synthesis of agrochemicals and as fire-retardant materials. google.com

Aminoethyl Moieties:

The aminoethyl group is another crucial functional group in the design of biologically active molecules. The primary amine in this group is basic and is often protonated at physiological pH, allowing it to form strong ionic bonds with acidic residues in biological targets like proteins and nucleic acids. The ethyl linker provides a degree of conformational flexibility, allowing the amino group to orient itself optimally for binding. This moiety is a key component in many neurotransmitters and hormones, and as such, is frequently incorporated into the design of new drugs targeting the nervous system and other physiological pathways. The primary amino group is also a valuable synthetic handle, allowing for the straightforward chemical modification of the molecule to explore structure-activity relationships. nih.gov

Research Landscape and Knowledge Gaps Pertaining to 4 1 Aminoethyl 2 Bromo 5 Fluorophenol

Multi-Step Synthetic Strategies for the Phenolic Core

The synthesis of the this compound molecule relies on the initial construction of its central structural unit, the 2-bromo-5-fluorophenol core. This process involves carefully planned multi-step strategies to ensure the correct placement of the bromine and fluorine substituents on the phenol ring.

Synthesis of 2-Bromo-5-fluorophenol Precursors

The assembly of the 2-bromo-5-fluorophenol core typically begins with commercially available and simpler fluorinated aromatic compounds. A common precursor is 3-fluoroanisole, where the methoxy (B1213986) group serves as a protected form of the final phenolic hydroxyl group. The synthesis pathway involves the transformation of this precursor through several key steps.

Another viable route starts with 2-amino-5-fluorophenol. This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom to yield the target 2-bromo-5-fluorophenol. A different approach involves a multi-step sequence starting from m-fluorobenzotrifluoride, which undergoes nitration, followed by reduction of the nitro group to an amine, and finally a diazotization and bromination sequence to obtain the desired substituted pattern, although this is for a related compound, the principles can be adapted. google.com

Regioselective Bromination and Fluorination Approaches

Regioselectivity is the critical challenge in the synthesis of the 2-bromo-5-fluorophenol core. Since the fluorine atom is typically incorporated from the starting material (e.g., 3-fluorophenol (B1196323) or 3-fluoroanisole), the key step is the highly selective introduction of the bromine atom. The hydroxyl (or methoxy) group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. In 3-fluorophenol, these directing effects must be carefully managed to achieve bromination at the C2 position, which is ortho to the hydroxyl group and para to the fluorine.

Research has demonstrated efficient and regioselective mono-bromination of phenols using various reagent systems. researchgate.netmdpi.com The para-position relative to the strongest activating group (the hydroxyl group) is generally the most favorable site for electrophilic substitution. However, when the para-position is blocked, or when steric and electronic factors align appropriately, ortho-bromination can be achieved with high selectivity. For instance, using potassium bromide (KBr) in conjunction with layered double hydroxides (LDHs) like ZnAl–BrO₃⁻–LDHs in acetic acid provides a mild and effective method for the para-bromination of phenols. If the para-position is occupied, the same system can direct bromination to the ortho-position. mdpi.com

Below is a table summarizing different approaches to regioselective bromination of phenolic compounds.

| Brominating Agent/System | Substrate Type | Key Features | Typical Conditions |

|---|---|---|---|

| KBr / ZnAl–BrO₃⁻–LDHs | Activated phenols | High para-selectivity, mild conditions, high atom economy. mdpi.com | Acetic acid/water, 35 °C mdpi.com |

| Trimethylsilyl bromide (TMSBr) | Phenols | Mild, tolerates various functional groups. researchgate.net | Thioether promotion researchgate.net |

| N-Bromosuccinimide (NBS) | Phenols and anisoles | Common laboratory reagent, selectivity can be solvent-dependent. | Acetonitrile or DMF |

| Molecular Bromine (Br₂) | Phenols | Highly reactive, can lead to over-bromination, selectivity can be poor. | Various solvents, often with a Lewis acid |

Stereoselective Introduction of the 1-Aminoethyl Moiety

Following the successful synthesis of the phenolic core, which is typically functionalized with an acetyl group at the C4 position (to form 4-acetyl-2-bromo-5-fluorophenol), the next crucial phase is the stereoselective introduction of the 1-aminoethyl side chain. This transformation is pivotal as it establishes the chiral center of the final molecule.

Asymmetric Amination Techniques, including Ru-catalyzed reductive amination

Asymmetric reductive amination of the prochiral ketone (4-acetyl-2-bromo-5-fluorophenol) is the most direct and efficient method for installing the chiral primary amine. acs.org This process integrates the formation of an imine intermediate and its subsequent asymmetric hydrogenation in a single pot. acs.orggoogle.com

Ruthenium-catalyzed direct asymmetric reductive amination (DARA) has emerged as a powerful tool for this purpose. nih.govthieme-connect.com These reactions typically employ an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or other ammonium salts, and a reducing agent, most commonly molecular hydrogen (H₂). acs.orgresearchgate.net The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, which is then hydrogenated enantioselectively by a chiral Ru-catalyst. This approach offers high step- and atom-economy, providing access to enantiomerically enriched primary amines with excellent yields and enantioselectivities (ee). acs.orgthieme-connect.com

Alternative biocatalytic methods, such as the use of engineered transaminases, also represent a viable green chemistry approach for the stereoselective synthesis of chiral amines from ketones. nih.govresearchgate.net

Chiral Catalyst Development for Enantioselective Synthesis

The success of asymmetric reductive amination hinges on the development of highly effective chiral catalysts. The catalyst system typically consists of a transition metal center (e.g., Ruthenium, Iridium, Rhodium) and a chiral ligand that dictates the stereochemical outcome of the reaction. google.comacs.org

For Ru-catalyzed reactions, a plethora of chiral phosphine (B1218219) ligands have been developed and shown to be highly effective. nih.gov Ligands such as those from the BINAP and Skewphos families are frequently employed. acs.orgacs.org The precise structure of the ligand, including its steric bulk and electronic properties, is fine-tuned to create a chiral environment around the metal center that preferentially generates one enantiomer of the amine product over the other. The development of novel catalysts, including those based on chiral amino alcohols or other structural motifs, is an active area of research aimed at improving efficiency, selectivity, and substrate scope. polyu.edu.hkrsc.org

The table below summarizes representative data for Ru-catalyzed asymmetric reductive amination of ketones, illustrating the high efficiencies achievable.

| Catalyst/Ligand | Nitrogen Source | Reductant | Typical Enantiomeric Excess (ee) | Typical Yield |

|---|---|---|---|---|

| Ru/Xyl-Skewphos/DPEN | Ammonium Salts | H₂ | Up to 99% acs.org | High acs.org |

| Ru(OAc)₂/(R)-dm-segphos | Ammonium Salts | H₂ | 94-99% researchgate.net | High researchgate.net |

| Ru/BINAP-based catalyst | (NH₄)₂HPO₄ | H₂ | High | High acs.org |

| Ru/L6 (proprietary ligand) | NH₄OAc | H₂ | 80-97% researchgate.net | 51-92% researchgate.net |

Optimization of Reaction Conditions and Process Intensification

To transition a synthetic route from laboratory-scale discovery to industrial-scale manufacturing, rigorous optimization of reaction conditions and the implementation of process intensification strategies are essential. blazingprojects.com

The optimization of a chemical reaction involves systematically varying key parameters to maximize yield, purity, and selectivity while minimizing costs and environmental impact. biosynce.comnumberanalytics.com For the synthesis of this compound, critical parameters for optimization in steps like the reductive amination include:

Temperature: Affects reaction rate and catalyst stability.

Pressure: Particularly the pressure of H₂ gas, which influences the rate of hydrogenation.

Concentration: Reactant and catalyst concentration can impact reaction kinetics and selectivity.

Solvent: The choice of solvent affects solubility, reaction rate, and catalyst performance. biosynce.com

Catalyst Loading: Minimizing the amount of expensive catalyst needed is crucial for cost-effectiveness.

Process intensification aims to develop innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. numberanalytics.comaiche.orgcatalysis-summit.com For the synthesis discussed, this could involve:

Flow Chemistry: Using microreactors or continuous flow reactors can improve heat and mass transfer, enhance safety when dealing with energetic reactions or hazardous intermediates, and allow for more precise control over reaction conditions. researchgate.net

Multifunctional Reactors: Combining reaction and separation into a single unit operation can simplify processes and reduce capital costs. catalysis-summit.com

Catalyst Immobilization: Anchoring the chiral catalyst to a solid support can facilitate its separation from the product mixture and enable its recycling, thereby reducing costs and waste.

These advanced manufacturing techniques are crucial for developing a sustainable and economically viable process for the production of this compound. numberanalytics.com

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. springernature.com While specific continuous flow synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles can be applied to its synthesis by examining flow chemistry applications for structurally related compounds. nih.gov

A potential multi-step continuous flow synthesis could involve the sequential transformation of a suitable fluorophenol precursor. Key reactions that could be adapted to a flow regime include:

Bromination: The regioselective bromination of a fluorophenol derivative could be performed in a flow reactor, allowing for precise control of reaction time and temperature, which is crucial for minimizing side-product formation.

Acylation: A Friedel-Crafts acylation to introduce the acetyl group, a precursor to the aminoethyl moiety, can be carried out in a flow system. This approach can handle hazardous reagents more safely and often leads to higher yields.

Asymmetric Reduction/Amination: The stereoselective conversion of the acetyl group to the chiral aminoethyl group is a critical step. Continuous flow biocatalytic reactors, employing immobilized enzymes like transaminases or ketoreductases, can achieve high enantioselectivity and allow for easy catalyst recycling. nih.govnih.gov

The telescoping of these steps into a continuous sequence without the isolation of intermediates can significantly reduce manufacturing time and cost. uc.pt

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat transfer |

| Mass Transfer | Often limited by stirring efficiency | Efficient mixing through static mixers or narrow channels |

| Safety | Large volumes of hazardous materials | Small reactor volumes, improved containment |

| Scalability | Difficult, requires re-optimization | "Scaling out" by running multiple reactors in parallel |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is paramount in achieving the desired regioselectivity and stereoselectivity in the synthesis of this compound.

Catalyst Systems:

The critical step of introducing the chiral aminoethyl group often dictates the choice of catalyst.

Biocatalysis: Enzymes such as ω-transaminases (ω-TAs) are highly effective for the asymmetric amination of a ketone precursor. These enzymes offer excellent enantioselectivity under mild reaction conditions. nih.gov The use of engineered enzymes can further enhance substrate scope and catalytic efficiency.

Chemo-catalysis: Asymmetric hydrogenation of an acetophenone (B1666503) precursor using chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) is a well-established method for producing chiral alcohols, which can then be converted to the amine. Another approach is the asymmetric transfer hydrogenation of imines.

Chiral Auxiliaries: While less common in large-scale synthesis due to atom economy considerations, chiral auxiliaries can be employed to direct the stereoselective formation of the amine.

Solvent Effects:

The solvent plays a crucial role, particularly in the bromination of the phenolic ring. The polarity of the solvent can influence the regioselectivity of the bromination. khanacademy.orgyoutube.com

Polar Solvents: In polar solvents like water, the bromination of phenols is often rapid and can lead to polysubstitution. pw.live For the synthesis of a mono-brominated product, less polar solvents are generally preferred.

Non-polar Solvents: Solvents such as carbon disulfide (CS2) or dichloromethane (B109758) (CH2Cl2) can favor mono-bromination by reducing the reactivity of the bromine and the phenol. khanacademy.org The choice of a non-polar solvent can help achieve the desired 2-bromo substitution on the 5-fluorophenol ring.

| Solvent | Polarity | Effect on Phenol Bromination | Reference |

| Water | High | Promotes polybromination | pw.live |

| Dichloromethane | Medium | Favors monobromination | chemicalbook.com |

| Carbon Disulfide | Low | Favors monobromination, slows reaction rate | khanacademy.org |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of intermediates and the final this compound is essential to meet the stringent purity requirements for pharmaceutical applications. A combination of techniques is typically employed.

Extraction: Liquid-liquid extraction is a common method for separating the product from impurities based on their differential solubility in immiscible solvents. For aminophenols, adjusting the pH of the aqueous phase can be used to selectively extract acidic, basic, or neutral impurities. google.comepo.org For example, after the reaction, the mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove unreacted amines or a basic solution to remove unreacted phenols.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield. A suitable solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. For aminophenols, which can be susceptible to oxidation, crystallization may be performed under an inert atmosphere.

Chromatography: Column chromatography is often used for the purification of small-scale preparations or for the removal of closely related impurities that are difficult to separate by crystallization. Various stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (solvent mixtures) can be used to achieve the desired separation.

In-line Purification in Flow Synthesis: In continuous flow systems, purification can be integrated into the process. This can involve the use of scavenger resins to remove excess reagents or by-products, or liquid-liquid extraction units for continuous separation. mdpi.com

The purification of halogenated aminophenols can present challenges due to their potential for both acidic and basic character, as well as their susceptibility to oxidation. Careful selection and optimization of purification methods are therefore critical. google.com

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl group. byjus.comchemistrysteps.com This group strongly directs incoming electrophiles to the ortho and para positions. However, the existing substituents on the ring introduce complex directing effects that determine the regioselectivity of further substitutions.

The directing influences of the substituents are as follows:

Hydroxyl (-OH): A strongly activating, ortho-, para-director. unizin.org

Aminoethyl (-CH(CH₃)NH₂): An activating, ortho-, para-director.

Bromo (-Br) and Fluoro (-F): Deactivating, yet ortho-, para-directing halogens. unizin.org

The positions on the ring are C1 (bearing -OH), C2 (-Br), C3 (-H), C4 (-CH(CH₃)NH₂), C5 (-F), and C6 (-H). The combined directing effects indicate that the most electronically enriched and sterically accessible positions for an incoming electrophile are C6 and, to a lesser extent, C3. The powerful ortho-, para-directing influence of the hydroxyl group strongly activates the C6 position. The aminoethyl group similarly activates its ortho position (C3). The halogen atoms also direct ortho and para, but their deactivating nature is overcome by the potent hydroxyl and aminoethyl groups. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the aminoethyl group.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 6-Bromo-4-(1-aminoethyl)-2-bromo-5-fluorophenol | The -OH group is a powerful activator, directing the electrophile to the available ortho position (C6). Milder conditions are needed due to the highly activated ring. libretexts.org |

| Nitration | Dilute HNO₃ at low temperature | 4-(1-Aminoethyl)-2-bromo-5-fluoro-6-nitrophenol | The strong activation by the -OH group allows for nitration under mild conditions, primarily at the C6 position. Concentrated acid could lead to oxidation and degradation. byjus.commlsu.ac.in |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely complex mixture or reaction failure | The amino and hydroxyl groups can coordinate with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the desired reaction. Protection of these groups would be necessary. |

Nucleophilic Substitution and Cross-Coupling Reactions of Halogen Substituents

The presence of both bromine and fluorine atoms on the aromatic ring allows for selective functionalization through various metal-catalyzed and nucleophilic substitution reactions. The differing reactivities of the C-Br and C-F bonds are key to this selectivity.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in standard cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. rsc.orgresearchgate.net This differential reactivity allows for selective substitution at the C2 position.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide at C2 with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would introduce a new aryl or alkyl group at the C2 position, leaving the C-F bond intact. libretexts.org

Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the aryl bromide with an amine. This would replace the bromine atom with a new amino group, a reaction widely used in pharmaceutical synthesis. rug.nl

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product at C2 |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | -Phenyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | -Morpholinyl |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | -Phenylethynyl |

Nucleophilic Aromatic Substitution (SNAr) with Amines and Other Nucleophiles

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.org The subject molecule, this compound, is not strongly activated for traditional SNAr because the hydroxyl and aminoethyl groups are electron-donating.

However, under certain conditions, particularly with highly reactive nucleophiles or specialized catalytic systems, SNAr can occur. In such cases, the C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond, a reversal of the trend seen in palladium-catalyzed couplings. This is due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. Recent advances have shown that SNAr reactions on unactivated fluoroarenes can be enabled by photoredox catalysis. nih.gov For this molecule, displacing the fluorine atom would require harsh conditions and would likely compete with reactions at other sites.

Transformations Involving the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl group is readily converted into ethers or esters through standard synthetic methods.

Etherification: The Williamson ether synthesis is a common method for this transformation. gordon.edu It involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form an ether. acs.orgorganic-synthesis.com

Esterification: Esters can be formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. The base serves to deprotonate the phenol and to neutralize the acidic byproduct (e.g., HCl). This acylation is typically a rapid and high-yielding reaction.

Oxidation Pathways and Quinone Formation

Phenols, particularly those with electron-donating groups, can be susceptible to oxidation. The oxidation of 4-alkylphenols can lead to the formation of benzoquinones, which are highly reactive compounds. scispace.comnih.gov In the case of this compound, oxidation could potentially lead to a substituted p-benzoquinone. The reaction would involve the removal of two hydrogen atoms (one from the hydroxyl group and one from the C4 position, which would require cleavage of the C-C bond of the aminoethyl group) and the formation of two carbonyl groups.

However, the presence of an amino group in the side chain introduces complexity. The oxidation of aminophenols can lead to quinone imines, which are often unstable and can participate in further reactions or polymerization. fiveable.me While the amino group is not directly on the ring, its presence could influence the oxidation pathway, potentially leading to side reactions involving the aminoethyl group itself. The oxidation of the aliphatic C-H bonds on the ethyl side chain is also a possible competing reaction pathway. researchgate.net

Reactions of the 1-Aminoethyl Functional Group

The primary amine of the 1-aminoethyl group is a versatile nucleophile, readily participating in a variety of reactions that allow for the introduction of diverse functionalities. These reactions are fundamental for modifying the compound's properties for various research applications.

The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to reaction with a range of electrophilic reagents, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acylated derivatives. This reaction is typically high-yielding and is often employed to protect the amino group or to introduce specific acyl moieties. For instance, reaction with acetyl chloride would yield N-(1-(3-bromo-4-fluoro-6-hydroxyphenyl)ethyl)acetamide. The general conditions for such reactions often involve a non-protic solvent and a tertiary amine base to scavenge the acid byproduct.

Alkylation: N-alkylation of the aminoethyl group can be achieved using alkyl halides. This reaction can proceed to form both mono- and di-alkylated products, depending on the stoichiometry of the reagents and the reaction conditions. The use of a base is also typical in these reactions to neutralize the hydrohalic acid formed. For example, reaction with methyl iodide would lead to the formation of 4-(1-(methylamino)ethyl)-2-bromo-5-fluorophenol and subsequently 4-(1-(dimethylamino)ethyl)-2-bromo-5-fluorophenol.

Sulfonylation: The amino group can also be readily sulfonylated by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction, known as the Hinsberg test for primary amines, results in the formation of a sulfonamide. The resulting N-sulfonylated derivative of this compound would exhibit acidic properties due to the hydrogen on the nitrogen being adjacent to the strongly electron-withdrawing sulfonyl group.

Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions

| Reaction Type | Electrophile | Product |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-(3-bromo-4-fluoro-6-hydroxyphenyl)ethyl)acetamide |

| Alkylation | Methyl Iodide | 4-(1-(methylamino)ethyl)-2-bromo-5-fluorophenol |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(1-(3-bromo-4-fluoro-6-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide |

The 1-aminoethyl group can serve as a key component in the synthesis of various heterocyclic systems. While specific examples involving this compound are not extensively documented, the general reactivity patterns of primary amines allow for their participation in cyclization reactions. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines, or reaction with appropriate diketones could yield pyrrole (B145914) derivatives. The formation of such heterocyclic structures often requires specific catalysts and reaction conditions to favor the desired cyclization pathway.

While the amino group itself is not typically reduced, the term "reduction of the aminoethyl moiety" in this context likely refers to reductive amination processes where the amine is first converted to an imine and then reduced, or to deamination reactions. However, a more direct interpretation would be the potential for hydrogenolysis of the C-N bond under specific catalytic conditions, although this is a less common transformation for such compounds compared to reactions at the amine itself. A more plausible reductive transformation involving the aminoethyl group would be its use in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Advanced Spectroscopic and Structural Elucidation of 4 1 Aminoethyl 2 Bromo 5 Fluorophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a novel compound like 4-(1-Aminoethyl)-2-bromo-5-fluorophenol, a suite of NMR experiments would be required to confirm its constitution, purity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment. The aromatic region would be expected to show distinct signals for the two protons on the phenyl ring. Their splitting patterns (multiplicity) and coupling constants would confirm their relative positions. The ethyl group would exhibit a characteristic quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, with the coupling between them confirming the ethyl fragment. The chemical shifts of the amino (NH₂) and hydroxyl (OH) protons would also be observed, though their positions can be variable and they may appear as broad signals. Integration of the signals would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic region would display signals for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the attached substituents (bromo, fluoro, hydroxyl, and aminoethyl groups). The carbons of the ethyl group would appear in the aliphatic region of the spectrum. The position of the carbon attached to the fluorine atom would be particularly informative due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a definitive confirmation of the presence and electronic environment of the fluorine atom. A single signal would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with the given substitution pattern. Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be observable in the respective NMR spectra, providing further structural confirmation.

A hypothetical data table for the primary NMR analysis is presented below, illustrating the type of data that would be collected.

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 6.8 | Multiplet | Aromatic CH |

| ¹H | 4.2 - 3.8 | Quartet | CH-NH₂ |

| ¹H | 2.0 - 1.5 | Doublet | CH₃ |

| ¹H | Variable | Broad | NH₂, OH |

| ¹³C | 160 - 110 | - | Aromatic C |

| ¹³C | 55 - 45 | - | CH-NH₂ |

| ¹³C | 25 - 15 | - | CH₃ |

| ¹⁹F | -110 to -130 | Singlet | Ar-F |

This table is for illustrative purposes only, as experimental data is not available.

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group (correlation between the CH and CH₃ protons) and potentially between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connection of the aminoethyl group to the specific carbon on the aromatic ring and confirming the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the through-space proximity of atoms, NOESY is employed. This would be particularly useful in confirming the stereochemistry if the molecule were chiral and in understanding the preferred conformation of the aminoethyl side chain relative to the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, as the measured mass can be matched to a unique combination of atoms. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity of M and M+2 peaks), which would be readily observable.

| Technique | Information Obtained | Expected Result for C₈H₉BrFNO |

| HRMS | Exact Mass and Elemental Formula | Calculated Exact Mass: 232.9879 |

This table is for illustrative purposes only.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of the target compound) and its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, characteristic fragmentation would likely involve the loss of the ethylamine (B1201723) side chain and potentially the loss of bromine or other small neutral molecules.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the phenolic hydroxyl group would appear as a broad band, typically in the region of 3500-3200 cm⁻¹. The N-H stretching vibrations of the primary amine would also be observed in this region, usually as two distinct peaks. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group would be seen around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-N stretching of the amine would also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum. The C-Br and C-F stretching vibrations would also be observable, providing further confirmation of the presence of these halogens.

A summary of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3500 - 3200 (Broad) |

| N-H (Amine) | Stretching | 3500 - 3300 (Two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Phenol) | Stretching | 1260 - 1180 |

| C-F (Aromatic) | Stretching | 1250 - 1000 |

| C-Br (Aromatic) | Stretching | 700 - 500 |

This table is for illustrative purposes only, as experimental data is not available.

Computational and Theoretical Investigations of 4 1 Aminoethyl 2 Bromo 5 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific studies employing Density Functional Theory (DFT) to calculate the electronic structure or to perform geometry optimization for 4-(1-Aminoethyl)-2-bromo-5-fluorophenol have been found. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and optimized bond lengths and angles, which are fundamental to understanding its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

There is no available research that has utilized Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations are instrumental in understanding how the molecule behaves over time, identifying its most stable conformations, and assessing its flexibility, which can be crucial for its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models for this compound are not present in the reviewed literature. QSAR studies require a dataset of related compounds with known activities to build a statistical model that correlates chemical structure with a specific outcome. The absence of such focused research means that the molecular descriptors relevant to its activity have not been computationally modeled or validated in this context.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

While computational methods are frequently used to predict spectroscopic parameters that can aid in the experimental identification of compounds, no published data were found for the predicted NMR, UV-Vis, or IR spectra of this compound. These predictions would be valuable for complementing and interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of potential reaction mechanisms involving this compound through computational chemistry has not been a subject of published research. Such studies would involve calculating transition states and reaction pathways to understand its synthesis, degradation, or metabolic pathways.

Mechanistic Studies of 4 1 Aminoethyl 2 Bromo 5 Fluorophenol Interactions

Molecular Recognition and Binding Interactions with Biological Targets

Molecular recognition is a highly specific process governed by a variety of non-covalent interactions between a ligand and its biological target. For 4-(1-Aminoethyl)-2-bromo-5-fluorophenol, the key determinants of its binding specificity and affinity are predicted to be a combination of hydrogen bonding, halogen bonding, and other non-covalent forces. smolecule.com

The aminoethyl and hydroxyl groups of this compound are primary sites for forming hydrogen bonds. smolecule.com The amino group can act as a hydrogen bond donor, while the nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. In a protein active site, these groups can form a network of hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, as well as with the peptide backbone. nih.govrsc.org The stability and specificity of these interactions are highly dependent on the geometry and the electronic environment of the binding pocket.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group of Ligand | Role | Potential Protein Partner (Amino Acid Residues) |

| Amino (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Amino (N atom) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Hydroxyl (-OH) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Hydroxyl (O atom) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. ijres.org In this compound, both bromine and fluorine atoms can participate in halogen bonds, with the strength of the interaction typically following the order I > Br > Cl > F. ijres.org These interactions are highly directional and can contribute significantly to binding affinity and selectivity. smolecule.com The bromine atom, being more polarizable, is expected to form stronger halogen bonds than fluorine. Potential halogen bond acceptors in a protein active site include backbone carbonyl oxygens and the side chains of amino acids like serine, threonine, aspartate, and glutamate. nih.gov

Table 2: Predicted Halogen Bonding Parameters for this compound

| Halogen Atom | Potential Acceptor in Protein | Predicted Bond Strength |

| Bromine (Br) | Backbone C=O, Ser, Thr, Asp, Glu | Moderate to Strong |

| Fluorine (F) | Backbone C=O, Ser, Thr, Asp, Glu | Weak |

Analysis of the Protein Data Bank (PDB) has shown that bromine has a high propensity for interacting with arginine residues. nih.govresearchgate.net

The phenyl ring of this compound provides a surface for hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket of a protein. nih.gov These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces upon binding.

Enzyme Inhibition Mechanisms (non-clinical)

Based on its structural features, this compound has the potential to act as an enzyme inhibitor. smolecule.com Halogenated phenolic compounds have been investigated as inhibitors of various enzymes, including tyrosine kinases. smolecule.com The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed, depending on whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. For instance, if the compound competes with the natural substrate for binding to the active site, it would be a competitive inhibitor. The specific mechanism for this compound would need to be determined through kinetic studies with a specific target enzyme.

Protein-Ligand Docking and Scoring (computational perspective)

Computational methods such as protein-ligand docking are valuable tools for predicting the binding mode and estimating the binding affinity of a small molecule like this compound to a protein target. mdpi.com Docking algorithms explore various possible conformations of the ligand within the protein's binding site and use a scoring function to rank them. mdpi.com

A typical docking study would involve:

Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein from sources like the Protein Data Bank.

Ligand preparation: Generating a 3D model of this compound and assigning appropriate charges and atom types.

Docking simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein. nih.gov

Scoring and analysis: Evaluating the predicted binding poses based on a scoring function that estimates the free energy of binding. The poses with the lowest scores are considered the most likely binding modes.

The scoring function takes into account factors such as hydrogen bonds, halogen bonds, hydrophobic interactions, and electrostatic interactions to predict the binding affinity.

Table 3: Representative Scoring Function Components for Docking this compound

| Interaction Type | Favorable Contribution to Score |

| Hydrogen Bonding | Yes |

| Halogen Bonding | Yes (with appropriate terms) |

| Hydrophobic Interactions | Yes |

| Electrostatic Interactions | Yes (attractive) |

| Steric Clashes | No (penalty) |

Structure-Interaction Relationship Analysis

Structure-interaction relationship (SIR) studies aim to understand how modifications to a molecule's structure affect its interactions with a biological target. For this compound, an SIR analysis would involve comparing its binding interactions to those of structurally related analogs.

For example, one could investigate:

The effect of fluorine substitution: Comparing the 5-fluoro analog with a non-fluorinated version would reveal the impact of the fluorine atom on the electronic properties and potential halogen bonding of the molecule.

The importance of the aminoethyl group: Modifying the length or branching of the aminoethyl side chain would provide insights into the steric and conformational requirements of the binding pocket.

Such studies, often combining experimental binding assays with computational modeling, are crucial for optimizing the interactions of a ligand with its target to improve its potency and selectivity.

Applications of 4 1 Aminoethyl 2 Bromo 5 Fluorophenol As a Research Scaffold and Intermediate

Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 4-(1-Aminoethyl)-2-bromo-5-fluorophenol scaffold makes it a valuable intermediate in multi-step organic synthesis. smolecule.com The phenolic hydroxyl group, the primary amine, and the halogenated aromatic ring each offer distinct sites for chemical modification, allowing for the construction of intricate molecular architectures. smolecule.com

The presence of both bromine and fluorine on the phenyl ring is particularly noteworthy. Halogen atoms can significantly influence a molecule's electronic properties and steric profile. smolecule.com In the context of complex synthesis, the bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom, with its high electronegativity, can modulate the acidity of the phenolic proton and influence the reactivity of the aromatic ring. smolecule.com

The aminoethyl side chain introduces a nucleophilic center and a basic site, which can be exploited for a range of transformations, including acylation, alkylation, and the formation of Schiff bases. The chirality at the benzylic carbon of the aminoethyl group also presents opportunities for asymmetric synthesis, leading to the production of enantiomerically pure target molecules.

While specific, publicly documented total syntheses employing this compound as a starting material are not extensively reported in readily accessible literature, its structural motifs are present in complex bioactive molecules. For instance, the substituted bromofluorophenyl core is a key feature in some developmental therapeutic agents. The synthesis of such complex molecules often involves the sequential functionalization of a core scaffold, a role for which this compound is well-suited.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| Phenolic -OH | Etherification | Alkyl halide, base (e.g., K2CO3) | O-alkylated derivative |

| Phenolic -OH | Esterification | Acyl chloride, pyridine | O-acylated derivative |

| Aromatic -Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Aromatic -Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-arylated derivative |

| Amino -NH2 | Acylation | Acyl chloride, base | N-acylated derivative |

| Amino -NH2 | Reductive Amination | Aldehyde/ketone, reducing agent | N-alkylated derivative |

Scaffold for Novel Compound Libraries in Chemical Biology

In the field of chemical biology, the exploration of vast chemical space to identify molecules that can modulate biological processes is paramount. Combinatorial chemistry and the generation of compound libraries are powerful tools in this endeavor. The structural attributes of this compound make it an excellent scaffold for the creation of diverse libraries of novel compounds.

A scaffold in this context is a core molecular structure to which a variety of chemical appendages can be attached. The multiple points of diversification on the this compound molecule—the phenol (B47542), the amine, and the aromatic ring—allow for the systematic introduction of a wide range of substituents. This leads to a library of structurally related compounds, each with potentially unique biological activities.

For example, by reacting the primary amine with a diverse set of carboxylic acids, a library of amides can be generated. Simultaneously or sequentially, the phenolic hydroxyl group can be alkylated with various alkyl halides, and the bromine atom can be used in palladium-catalyzed cross-coupling reactions with a range of boronic acids or amines. This multi-component approach can rapidly generate a large number of distinct molecules from a single, readily accessible starting scaffold. Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug leads or chemical probes.

Table 2: Illustrative Design of a Compound Library from the this compound Scaffold

| Scaffold Position | R1 (from Carboxylic Acids) | R2 (from Alkyl Halides) | R3 (from Boronic Acids) |

| Amino Group | Acetyl, Benzoyl, etc. | ||

| Phenolic Group | Methyl, Ethyl, Benzyl (B1604629), etc. | ||

| Bromo Position | Phenyl, Pyridyl, Thienyl, etc. |

Precursor for Advanced Materials and Specialty Chemicals

The unique combination of functional groups in this compound also suggests its potential as a precursor for the synthesis of advanced materials and specialty chemicals. smolecule.com The phenolic and amino functionalities are known to be useful in the development of polymers, such as polyamides and polyesters, where this compound could be incorporated as a monomer to impart specific properties.

The presence of heavy atoms like bromine can enhance properties such as flame retardancy and refractive index in polymeric materials. The fluorine atom can contribute to increased thermal stability, chemical resistance, and hydrophobicity. Therefore, polymers derived from this scaffold could have applications in areas requiring high-performance materials.

Furthermore, the structural features of this compound could be leveraged to create specialty chemicals with applications in areas like agrochemicals or as additives for various industrial processes. The synthesis of derivatives with tailored properties is a key aspect of developing new and improved chemical products.

Probes for Biochemical Pathway Elucidation (excluding clinical outcomes)

Biochemical probes are essential tools for dissecting the complexities of cellular pathways. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function. The structure of this compound provides a foundation for the design of such probes.

By attaching reporter groups, such as fluorescent dyes or affinity tags, to the scaffold, researchers can create molecules that allow for the visualization or isolation of their biological targets. The inherent biological activity of the core scaffold, potentially arising from the halogenated phenol and aminoethyl moieties, can be fine-tuned through chemical modification to achieve the desired selectivity and potency for a particular target.

For instance, derivatives of this compound could be designed to bind to the active site of an enzyme. The introduction of a photo-reactive group could then allow for covalent modification of the enzyme upon irradiation, enabling the identification of the binding site and providing insights into the enzyme's structure and function.

Role in Mechanistic Enzymology Studies

The study of enzyme mechanisms often relies on the use of inhibitors and substrate analogs to probe the intricacies of catalysis. The structural features of this compound suggest that its derivatives could serve as valuable tools in mechanistic enzymology. smolecule.com

The halogenated phenol is a common motif in known enzyme inhibitors, and the aminoethyl side chain can mimic the side chains of certain amino acids, potentially allowing the molecule to interact with the active sites of enzymes such as kinases or proteases. The bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. smolecule.com

By systematically modifying the structure of this compound and studying the effects of these modifications on enzyme inhibition, researchers can gain a deeper understanding of the enzyme's active site architecture and the molecular determinants of binding and catalysis. For example, comparing the inhibitory potency of a series of derivatives with different substituents at the amino or phenolic positions can provide a detailed structure-activity relationship (SAR), which is crucial for understanding the mechanism of inhibition.

Future Research Horizons for this compound: A Roadmap for Innovation

The multifaceted chemical structure of this compound, featuring a strategically substituted phenolic ring, presents a fertile ground for future scientific inquiry. The unique interplay of its hydroxyl, aminoethyl, bromo, and fluoro functional groups positions it as a valuable scaffold for development in various chemical sectors. The exploration of this compound is poised to benefit significantly from advancements in sustainable synthesis, computational chemistry, and real-time analytical techniques. This article outlines key future research directions and perspectives for unlocking the full potential of this promising molecule.

Q & A

Q. What are the key synthetic strategies for introducing the 1-aminoethyl group onto the phenolic ring in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol?

The 1-aminoethyl group can be introduced via reductive amination of a ketone intermediate or alkylation of a phenolic precursor. For example:

- Reductive amination : Reacting 2-bromo-5-fluoro-4-acetylphenol with ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C) to yield the aminoethyl moiety.

- Alkylation : Using ethyl bromide derivatives with a protected amine (e.g., phthalimide) followed by deprotection (e.g., hydrazine).

Optimize solvent polarity (e.g., THF or DMF) and temperature (40–80°C) to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (6.5–7.5 ppm), bromo/fluoro substituent effects (deshielding), and the aminoethyl group (δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂).

- ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for meta-fluorine).

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns (⁷⁹Br/⁸¹Br).

- X-ray crystallography : Resolve conformational details using SHELXL for refinement, particularly if disordered bromine or fluorine positions are observed .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials. Use desiccants (silica gel) to mitigate hygroscopicity, as moisture may hydrolyze the amine group. Avoid prolonged exposure to light to prevent bromine- or fluorine-related photodegradation .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the aminoethyl group) or solvent interactions. Mitigation strategies:

- Use deuterated DMSO to stabilize hydrogen bonding.

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to validate assignments.

- Re-examine synthesis purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

Q. What challenges arise in the crystallization of this compound, and how can SHELXL be utilized to address them?

Challenges include:

- Twinning : Common due to bromine’s heavy atom effect. Use SHELXL’s TWIN/BASF commands to model twinned domains.

- Disorder : Flexible aminoethyl groups may require PART/SUMP restraints.

- High-Z atoms : Refine bromine/fluorine anisotropic displacement parameters (ADPs) with ISOR or RIGU constraints.

Validate hydrogen positions using DFIX or SADI instructions for N–H and O–H bonds .

Q. How does the electronic effect of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids). The para-fluoro group directs electrophilic substitution to the ortho position.

- Fluorine : Electron-withdrawing effect stabilizes transition states in Buchwald-Hartwig aminations , enhancing C–N bond formation.

Monitor regioselectivity via Hammett constants (σₚ for Br: +0.26; σₘ for F: +0.34) and optimize catalysts (e.g., Pd(OAc)₂/XPhos) .

Q. What computational methods are suitable for predicting the compound’s solubility and partition coefficient (logP)?

- COSMO-RS : Predict solubility in polar solvents (e.g., ethanol, DMSO) using quantum-chemical surface charges.

- Molecular dynamics (MD) : Simulate solvation shells to assess aggregation tendencies.

- logP estimation : Use ChemAxon or ACD/Labs software based on fragment contributions (bromo: +0.20, fluoro: +0.14, phenol: -0.44).

Validate with experimental shake-flask measurements (octanol/water system) .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.